Calcium-2,3-Dihydroxypropanoat-Dihydrat

Übersicht

Beschreibung

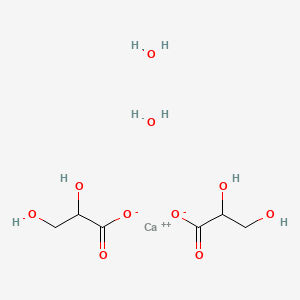

It is a white crystalline solid with the molecular formula C6H14CaO10 and a molecular weight of 286.25 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Calcium 2,3-dihydroxypropanoate dihydrate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential use in calcium supplementation and bone health.

Industry: Utilized in the production of biodegradable polymers and as a stabilizer in certain formulations.

Wirkmechanismus

Target of Action

Calcium 2,3-dihydroxypropanoate dihydrate primarily targets calcium channels in the body. These channels play a crucial role in the regulation of calcium levels in various tissues, including the heart, blood vessels, and bones .

Mode of Action

The compound interacts with its targets by binding to the calcium channels and modulating their activity. This interaction results in changes in the calcium influx into cells, which can affect various cellular processes .

Biochemical Pathways

Calcium 2,3-dihydroxypropanoate dihydrate affects several biochemical pathways. The most notable is the calcium signaling pathway , which is involved in numerous cellular functions, including muscle contraction, neurotransmission, and cell growth . By modulating calcium levels, the compound can influence these downstream effects.

Pharmacokinetics

Like other calcium compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and excreted primarily through the kidneys . These properties can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Calcium 2,3-dihydroxypropanoate dihydrate’s action are diverse due to the widespread role of calcium in the body. These effects can include changes in muscle contraction, neurotransmission, and cell growth .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Calcium 2,3-dihydroxypropanoate dihydrate. Factors such as pH, temperature, and the presence of other ions can affect the compound’s stability and its interaction with calcium channels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Calcium 2,3-dihydroxypropanoate dihydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then slowly adding calcium hydroxide while maintaining the solution at a controlled temperature. The resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods

In an industrial setting, the production of calcium 2,3-dihydroxypropanoate dihydrate may involve more advanced techniques such as crystallization from a supersaturated solution or precipitation from a reaction mixture. These methods ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Calcium 2,3-dihydroxypropanoate dihydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form calcium tartrate.

Reduction: It can be reduced to form calcium lactate.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Calcium tartrate.

Reduction: Calcium lactate.

Substitution: Various substituted derivatives depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Calcium lactate: Similar in that it is also a calcium salt of an organic acid, but it has different chemical properties and applications.

Calcium tartrate: Another calcium salt of an organic acid, used in different industrial and research applications.

Calcium gluconate: Used primarily in medicine for calcium supplementation.

Uniqueness

Calcium 2,3-dihydroxypropanoate dihydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interactions. Its dual hydroxyl groups make it particularly versatile in organic synthesis and biochemical applications .

Biologische Aktivität

Calcium 2,3-dihydroxypropanoate dihydrate, also known as D-glyceric acid calcium salt dihydrate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunology and cellular metabolism. This article provides an overview of its biological activity, including relevant research findings, case studies, and comparative data.

- Molecular Formula : C3H6CaO4·2H2O

- Molecular Weight : 286.25 g/mol

- Appearance : White to off-white solid, hygroscopic

- Melting Point : Approximately 134 °C (decomposing)

Biological Activities

1. Immunological Applications

Research indicates that Calcium 2,3-dihydroxypropanoate dihydrate has significant immunological properties. It has been studied as a component in the preparation of Toll-like receptor (TLR) 7/8 antagonists, which play a crucial role in modulating immune responses. This suggests potential therapeutic applications in treating autoimmune diseases and enhancing vaccine efficacy.

2. Cytotoxicity and Cell Viability

In vitro studies have demonstrated the cytocompatibility of this compound with human cells. For instance, it has been used to assess cytotoxicity against various human cell lines, showing favorable results in promoting cell viability and migration. The compound's ability to support mitochondrial metabolism further underscores its potential utility in studies related to metabolic disorders and aging .

Table 1: Comparative Biological Activity of Similar Compounds

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Calcium 2,3-dihydroxypropanoate dihydrate | C3H6CaO4·2H2O | Calcium salt of D-glyceric acid | TLR antagonist; enhances immune response |

| D-Glyceric Acid | C3H6O4 | Simple structure; no metal ion present | Limited biological activity |

| Calcium Glycerophosphate | C3H7CaO6 | Contains phosphate; dietary supplement | Supports bone health |

| DL-Glyceric Acid Calcium Salt Dihydrate | C6H12CaO10 | Contains both enantiomers | Used for research purposes |

Case Studies

Several case studies have explored the implications of using Calcium 2,3-dihydroxypropanoate dihydrate in clinical settings:

- Case Study 1 : A study evaluated the effects of this compound on human dental pulp stem cells (hDPSCs). The results indicated that treatment with Calcium 2,3-dihydroxypropanoate dihydrate led to increased cell viability and enhanced mineralization nodule formation compared to controls. This suggests its potential use in regenerative dentistry .

- Case Study 2 : Another investigation assessed the compound's role in mitochondrial metabolism activation. The findings showed that it significantly improved ATP production in cultured cells, indicating its potential application in metabolic disease therapies.

Eigenschaften

CAS-Nummer |

6057-35-8 |

|---|---|

Molekularformel |

C6H14CaO10 |

Molekulargewicht |

286.25 g/mol |

IUPAC-Name |

calcium;(2S)-2,3-dihydroxypropanoate;dihydrate |

InChI |

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 |

InChI-Schlüssel |

OKEVQKKVYQHNFW-PXYKVGKMSA-L |

SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

Isomerische SMILES |

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2] |

Kanonische SMILES |

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.